molecular formula C13H13N3O2 B14474531 Ethyl 2-azido-5-phenylpenta-2,4-dienoate CAS No. 65117-56-8

Ethyl 2-azido-5-phenylpenta-2,4-dienoate

Cat. No.: B14474531
CAS No.: 65117-56-8
M. Wt: 243.26 g/mol
InChI Key: KDTXTHOJBTYFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-azido-5-phenylpenta-2,4-dienoate (CAS 65117-56-8) is a multifunctional organic compound of significant interest in modern synthetic chemistry. Its molecular formula is C13H13N3O2, and it has a molecular weight of 243.26 g/mol . This molecule integrates two highly versatile functional groups: an activated diene system and an azide group, making it a valuable building block for constructing complex molecular architectures . The azide moiety serves as a key participant in 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition with alkynes, which is a cornerstone of "click chemistry" . This reaction is widely employed in medicinal chemistry, polymer science, and bioconjugation for its high efficiency and selectivity, allowing for the reliable formation of triazole linkages . Concurrently, the conjugated diene ester backbone is a classic substrate for pericyclic reactions, such as the Diels-Alder reaction, enabling the stereocontrolled synthesis of six-membered rings . The combination of these features in a single molecule allows for sequential or tandem reaction strategies, making this compound a powerful intermediate for the synthesis of nitrogen-containing heterocycles, natural product analogs, and pharmaceutically active compounds . A primary synthetic route to this compound is the Knoevenagel condensation between ethyl azidoacetate and cinnamaldehyde, often facilitated by a base like sodium methoxide . An alternative, highly stereoselective approach involves the Horner-Wadsworth-Emmons reaction using a phosphonate ester reagent to construct the dienyl system . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65117-56-8

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

ethyl 2-azido-5-phenylpenta-2,4-dienoate

InChI

InChI=1S/C13H13N3O2/c1-2-18-13(17)12(15-16-14)10-6-9-11-7-4-3-5-8-11/h3-10H,2H2,1H3

InChI Key

KDTXTHOJBTYFAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC=CC1=CC=CC=C1)N=[N+]=[N-]

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 2 Azido 5 Phenylpenta 2,4 Dienoate

Convergent Synthesis Approaches

Convergent synthesis strategies involve the preparation of key structural fragments of the target molecule, which are then combined in the final stages. This approach is often more efficient for complex molecules like Ethyl 2-azido-5-phenylpenta-2,4-dienoate.

A primary and effective method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. wikipedia.org It is a modification of the aldol (B89426) condensation and is fundamental in C-C bond formation. jocpr.commdpi.com

The synthesis of this compound can be directly achieved through the Knoevenagel condensation of ethyl azidoacetate and cinnamaldehyde (B126680). In this reaction, the ethyl azidoacetate serves as the active methylene (B1212753) compound. wikipedia.org The presence of the electron-withdrawing azide (B81097) and ester groups increases the acidity of the α-carbon protons, facilitating the formation of a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamaldehyde. The subsequent elimination of a water molecule yields the desired conjugated diene system. The reaction is applicable to a wide range of aldehydes. organic-chemistry.org

Reactant 1Reactant 2Key TransformationProduct
Ethyl AzidoacetateCinnamaldehydeCarbon-Carbon Double Bond FormationThis compound

The efficiency and outcome of the Knoevenagel condensation are highly dependent on the reaction conditions, particularly the choice of catalyst. Weakly basic amines like piperidine (B6355638) or pyridine (B92270) are commonly used catalysts. wikipedia.orgrsc.org However, for active methylene compounds with lower acidity, stronger bases such as alkali alkoxides are employed. jocpr.com

In the synthesis of this compound, a base like sodium methoxide (B1231860) in methanol (B129727) is effective. The methoxide ion deprotonates the ethyl azidoacetate to generate the required nucleophilic enolate. The choice of solvent is also critical, and in some cases, the reaction can be performed under solvent-free conditions. organic-chemistry.org Both acidic and basic sites on a catalyst can be necessary to achieve high reaction rates. rsc.org

ParameterConditionPurpose
CatalystSodium Methoxide (NaOMe)Acts as a base to deprotonate ethyl azidoacetate, forming the carbanion intermediate. organic-chemistry.org
SolventMethanol (MeOH)Solvates reactants and intermediates.
TemperatureRoom Temperature to RefluxControls reaction rate; higher temperatures can favor dehydration.

An alternative to the Knoevenagel condensation for constructing the dienyl ester backbone is the Horner-Wadsworth-Emmons (HWE) reaction. youtube.com This reaction involves the use of a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to produce an alkene. organic-chemistry.orgwikipedia.org A key advantage of the HWE reaction is its excellent stereoselectivity, typically favoring the formation of (E)-alkenes. organic-chemistry.orgyoutube.com

To synthesize the backbone of this compound, a suitable phosphonate (B1237965) ester, such as triethyl phosphonoacetate, is first deprotonated with a base (e.g., NaH, NaOMe) to form a stabilized ylide. organic-chemistry.org This ylide then reacts with cinnamaldehyde. The reaction proceeds through an intermediate oxaphosphetane, which collapses to form the desired ethyl 5-phenylpenta-2,4-dienoate and a water-soluble phosphate (B84403) byproduct that is easily removed. organic-chemistry.orgwikipedia.org This method is highly valued for its high yields and stereochemical control. youtube.com

A different convergent strategy involves synthesizing the dienyl ester backbone, ethyl 5-phenylpenta-2,4-dienoate, first, followed by the introduction of the azide group. This approach requires a method for the selective azidation of the pre-formed scaffold.

One potential method is the nucleophilic addition of an azide ion to the α,β-unsaturated system of the dienyl ester. organic-chemistry.orgnih.gov While direct addition to the α-position can be challenging, related protocols for the β-azidation of α,β-unsaturated carbonyl compounds have been developed using an azide source like azidotrimethylsilane (B126382) (TMSN₃) in the presence of an acid. organic-chemistry.orgnih.gov The azide group can also be introduced via nucleophilic substitution reactions. masterorganicchemistry.com For instance, if a suitable leaving group were present at the C2 position of the dienyl ester, a reaction with a salt like sodium azide could install the azido (B1232118) functionality. masterorganicchemistry.com

Knoevenagel-type Condensation Reactions

Stereochemical Control in the Synthesis of this compound

The biological and chemical properties of dienes are heavily influenced by their stereochemistry, making stereoselective synthesis a critical goal. mdpi.com For this compound, control over the geometry of both the C2=C3 and C4=C5 double bonds is essential.

The Horner-Wadsworth-Emmons reaction is particularly advantageous for stereocontrol, as it predominantly yields the (E)-alkene isomer. organic-chemistry.orgwikipedia.org The reaction mechanism, which involves the formation of a thermodynamically stable intermediate, leads to high E-selectivity. organic-chemistry.org Therefore, using the HWE reaction to couple a phosphonate with cinnamaldehyde (which is typically in the E-configuration) is an effective strategy for producing the (2E,4E)-isomer of the dienyl ester backbone.

In Knoevenagel condensations, the stereochemical outcome can be more variable. While the more thermodynamically stable (E)-isomer is often the major product, mixtures of E and Z isomers can form. wikipedia.org The final isomer ratio can be influenced by the choice of catalyst, solvent, and reaction temperature. In some cases, equilibration can lead to the eventual formation of the more stable isomer as the final product. wikipedia.org The development of catalytic systems that offer precise stereocontrol remains an active area of research. nih.gov

Generation and Characterization of (2Z,4E)-Stereoisomers

The generation of the (2Z,4E)-stereoisomer of this compound requires a multi-step approach that first establishes the diene backbone with the desired stereochemistry, followed by the introduction of the azido group. A plausible synthetic route can be constructed based on established methodologies for stereoselective diene synthesis and subsequent functionalization.

One effective strategy involves an olefination reaction, such as the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its ability to form carbon-carbon double bonds with high stereoselectivity. wikipedia.orgorganic-chemistry.org The synthesis could commence from cinnamaldehyde, which provides the C3-C5 fragment of the target molecule. Reaction of cinnamaldehyde with a suitable phosphonate ylide under conditions that favor the formation of a (4E) double bond would yield an ethyl 5-phenylpenta-2,4-dienoate precursor.

To introduce the C2-azido functionality, the α-position of the dienoate must be activated. This can be achieved by α-bromination of the corresponding ethyl 5-phenylpenta-2,4-dienoate. Subsequent nucleophilic substitution of the α-bromo group with an azide source, such as sodium azide (NaN₃), would yield the target compound. It is crucial that this substitution proceeds with retention or controlled inversion of the C2-C3 double bond geometry, which can be influenced by reaction conditions. The synthesis of α-azido ketones and related compounds via nucleophilic substitution is a well-documented process. nih.govnih.gov

Table 1: Proposed Reaction Scheme for (2Z,4E)-Ethyl 2-azido-5-phenylpenta-2,4-dienoate

StepReactantsReagents and ConditionsProduct
1Cinnamaldehyde, Ethyl (diethoxyphosphoryl)acetateBase (e.g., NaH, KHMDS), Solvent (e.g., THF), controlled temperatureEthyl (2E,4E)-5-phenylpenta-2,4-dienoate
2Ethyl (2E,4E)-5-phenylpenta-2,4-dienoateN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)Ethyl 2-bromo-5-phenylpenta-2,4-dienoate
3Ethyl 2-bromo-5-phenylpenta-2,4-dienoateSodium Azide (NaN₃), Solvent (e.g., DMF, DMSO)This compound

Note: The stereochemistry at the C2-C3 double bond in the final product would depend on the specific conditions of the azidation step and potential isomerization.

Characterization: The unambiguous characterization of the (2Z,4E)-stereoisomer relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is pivotal for determining the stereochemistry of the double bonds. researchgate.net The coupling constant (J-value) between the vinyl protons at C2 and C3 is expected to be smaller for the Z-isomer (typically ~10-12 Hz) compared to the E-isomer (~15-18 Hz). Similarly, the coupling constant for the C4-C5 protons would confirm the E-configuration. ¹³C NMR would show characteristic shifts for the sp² carbons of the diene system and the carbon attached to the azide group.

Infrared (IR) Spectroscopy: IR spectroscopy provides definitive evidence for the presence of the key functional groups. slideshare.net A strong, sharp absorption band is expected in the region of 2100-2150 cm⁻¹ for the asymmetric stretching vibration of the azide (N₃) group. rsc.org Other characteristic peaks would include those for the α,β-unsaturated ester carbonyl (C=O) stretch (~1715-1730 cm⁻¹) and C=C stretching vibrations of the conjugated system (~1600-1650 cm⁻¹). pressbooks.pub

Table 2: Expected Spectroscopic Data for (2Z,4E)-Ethyl 2-azido-5-phenylpenta-2,4-dienoate

TechniqueExpected Signature
¹H NMR Signals for phenyl protons, vinyl protons with characteristic coupling constants (J₂₃ ≈ 10-12 Hz for Z-isomer, J₄₅ ≈ 15-16 Hz for E-isomer), and ethyl ester protons (quartet and triplet).
¹³C NMR Resonances for phenyl carbons, five sp² carbons of the diene and ester carbonyl, and two sp³ carbons of the ethyl group. The C2 carbon attached to the azide group would show a characteristic shift.
IR (cm⁻¹) ~2120 (strong, sharp, N₃ stretch), ~1720 (strong, C=O stretch), ~1630 & ~1605 (C=C stretch), ~970 (C-H bend for E-disubstituted alkene).

Strategies for Achieving E/Z Selectivity at C2 and C4 Double Bonds

Controlling the stereochemistry of both double bonds in a conjugated diene system is a central aspect of its synthesis. researchgate.netnih.govmdpi.com Various advanced synthetic methods can be employed to achieve the desired E/Z selectivity.

Horner-Wadsworth-Emmons (HWE) Reaction and its Variants: The standard HWE reaction typically yields E-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org To achieve a Z-configuration at the C2-C3 double bond, modifications such as the Still-Gennari olefination can be used. This method employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS) in the presence of crown ethers, which favors the formation of the Z-isomer. nrochemistry.com Therefore, a carefully chosen phosphonate reagent reacting with an appropriate aldehyde can pre-determine the stereochemistry of one of the double bonds.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki and Stille couplings are powerful tools for constructing dienes stereospecifically. mdpi.com A strategy could involve coupling a stereodefined (Z)-vinyl boronic ester or stannane (B1208499) corresponding to the C1-C3 fragment with a (E)-vinyl halide for the C4-C5 fragment. The stereointegrity of the reactants is generally maintained throughout the catalytic cycle, providing excellent control over the final diene stereochemistry. Recent advances in catalysis have also enabled dienylation reactions where a four-carbon unit is installed directly with high stereocontrol. nih.govacs.org

Metathesis Reactions: Ene-diene cross-metathesis offers a direct route to substituted dienes. nih.govorganic-chemistry.org By reacting a terminal alkene with a pre-synthesized (2Z,4E)-dienyl ester, the Z-geometry of the spectator double bond can be retained while forming a new E-double bond. nih.gov Ring-closing metathesis (RCM) of a suitable acyclic precursor can also be used to form macrocyclic dienoates with high Z-selectivity, which could then be further manipulated. nih.gov

Table 3: Comparison of Strategies for E/Z Selectivity

MethodKey FeaturesSelectivity Control
Horner-Wadsworth-Emmons Uses phosphonate ylides and carbonyls.Standard conditions favor E-isomers. Still-Gennari modification favors Z-isomers. nrochemistry.com
Palladium Cross-Coupling Couples vinyl halides with vinyl organometallics.Highly stereospecific; product stereochemistry depends on the stereochemistry of the starting materials. mdpi.com
Ene-Diene Metathesis Couples a terminal alkene with a diene.Can retain the stereochemistry of the existing double bond in the diene while forming a new E-double bond. nih.gov

Process Optimization and Scalable Synthesis Considerations

Transitioning the synthesis of this compound from a laboratory scale to a larger, scalable process requires careful optimization of reaction parameters and stringent safety protocols, particularly due to the use of azide reagents. researchgate.net

Process Optimization: Key parameters that require optimization include:

Reaction Conditions: Temperature, reaction time, and concentration must be fine-tuned for each step to maximize yield and minimize side-product formation. For the azidation step, conditions must be chosen to avoid decomposition of the potentially thermally labile azido-diene product.

Reagent Stoichiometry: The molar ratios of reactants and catalysts should be optimized to ensure complete conversion while being cost-effective. For instance, in a catalytic cross-coupling reaction, minimizing the catalyst loading is a primary goal.

Solvent and Base Selection: The choice of solvent and base can significantly impact reaction rate, selectivity, and product solubility, thereby affecting purification.

Purification: Developing a robust and scalable purification method, such as crystallization or chromatography with a reduced solvent footprint, is critical to achieving high purity of the final product.

Scalable Synthesis Considerations: The use of azides on a large scale introduces significant safety hazards. umn.edu

Safety of Azides: Sodium azide can react with acids to form hydrazoic acid (HN₃), a highly toxic and explosive gas. acs.org Organic azides themselves can be shock-sensitive and prone to explosive decomposition, especially those with a low carbon-to-nitrogen ratio. pitt.edu Thorough risk assessment and the implementation of appropriate safety measures, such as blast shields and remote monitoring, are mandatory. stanford.edu Halogenated solvents should be avoided in reactions with sodium azide to prevent the formation of explosive diazidomethane. stanford.edu

Thermal Stability: The thermal stability of the target molecule must be determined using techniques like Differential Scanning Calorimetry (DSC) to identify safe operating temperatures and prevent runaway reactions.

Flow Chemistry: Continuous flow reactors offer a safer alternative for handling hazardous reagents like azides. researchgate.net The small reaction volumes at any given time minimize the risk associated with potential explosions, and superior heat and mass transfer allow for better control over reaction conditions, often leading to higher yields and purity. technologynetworks.com

Elucidation of Chemical Reactivity and Transformation Pathways of Ethyl 2 Azido 5 Phenylpenta 2,4 Dienoate

Reactivity of the Azido (B1232118) Functional Group

The chemical behavior of Ethyl 2-azido-5-phenylpenta-2,4-dienoate is predominantly dictated by the versatile reactivity of its vinyl azido group. This functional group, characterized by an azide (B81097) attached directly to a carbon-carbon double bond, is part of a conjugated π-system, which influences its reactivity. Vinyl azides are known to participate in a variety of transformations, including pericyclic reactions, reductions, and reactions involving the extrusion of molecular nitrogen under thermal or photochemical conditions. nih.govrsc.org These pathways allow vinyl azides to serve as precursors to a range of nitrogen-containing intermediates and final products. nih.gov

1,3-Dipolar Cycloaddition Reactions

The azide functional group is a classic 1,3-dipole, capable of undergoing 1,3-dipolar cycloaddition reactions with various unsaturated systems known as dipolarophiles. wikipedia.org This type of reaction, often referred to as the Huisgen cycloaddition, is a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.orgnih.gov For this compound, the reactivity in these cycloadditions is influenced by the electronic properties of the dienyl ester system.

The most prominent 1,3-dipolar cycloaddition involving azides is their reaction with alkynes to form 1,2,3-triazoles. youtube.com This transformation is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.gov The reaction can be performed under thermal conditions, but it is often sluggish. researchgate.net The development of copper(I) catalysis significantly accelerated the reaction, improved its regioselectivity, and allowed it to proceed under mild, often aqueous, conditions. youtube.comnih.gov

The reaction of this compound with a terminal alkyne, such as phenylacetylene, in the presence of a Cu(I) catalyst, is expected to yield a highly substituted 1,2,3-triazole. This reaction provides a modular and efficient route to complex heterocyclic structures.

Table 1: Representative Examples of Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This table shows examples with various azides and alkynes to illustrate the general reaction scope.

Azide ReactantAlkyne ReactantCatalyst/ConditionsProductYield (%)Ref
Benzyl AzidePhenylacetyleneCuI, Et3N, Cyrene™, 30°C1-Benzyl-4-phenyl-1H-1,2,3-triazole88 nih.gov
1-Azidohexane1-OctyneCu(I) from CuSO4/Sodium Ascorbate1-Hexyl-4-hexyl-1H-1,2,3-triazole>95 nih.gov
Azido-sugar derivativePropargyl alcoholCuSO4, Sodium Ascorbate, H2O/t-BuOH1-(Hydroxymethyl)-4-(sugar)-1H-1,2,3-triazole91 nih.gov

While alkynes are the most common dipolarophiles for azides, other π-systems can also participate in 1,3-dipolar cycloadditions. The reactivity depends significantly on the nature of the dipolarophile. wikipedia.org

Alkenes: Reactions with unactivated alkenes are generally slow. However, alkenes with electron-withdrawing groups or those that are strained (e.g., norbornene) exhibit enhanced reactivity. The reaction of this compound with a strained alkene like norbornene would likely proceed to form a triazoline adduct.

Enamines: Enamines are electron-rich alkenes and can react rapidly with azides. nih.gov The resulting triazolines from these reactions are often unstable and may rearrange or eliminate amines to form other products. nih.gov

Nitriles: While less common, azides can react with nitriles under certain conditions, often requiring high temperatures, to form tetrazoles.

The scope is often limited by the electronic demand of the reaction. The azide in this compound is attached to an electron-deficient system due to the ester group, which can influence its HOMO-LUMO energy levels and thus its reactivity profile with different classes of dipolarophiles. nih.gov

In cycloadditions with unsymmetrical dipolarophiles, the issue of regioselectivity arises.

Thermal Azide-Alkyne Cycloaddition: The uncatalyzed reaction of an azide with a terminal alkyne typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. youtube.com

Copper(I)-Catalyzed Cycloaddition (CuAAC): A major advantage of the Cu(I)-catalyzed reaction is its high regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. youtube.com

Ruthenium-Catalyzed Cycloaddition (RuAAC): In contrast, ruthenium catalysts can selectively produce the 1,5-disubstituted triazole isomer.

The cycloaddition reaction is typically a concerted process, meaning it is stereospecific. The stereochemistry of the dipolarophile is retained in the product. For example, the reaction with a cis-alkene will result in a cis-substituted triazoline, and reaction with a trans-alkene will yield a trans-substituted product.

Reductive Transformations to Amino Dienyl Esters

The azide group can be reduced to a primary amine. For vinyl azides like this compound, this transformation can be more complex than for simple alkyl azides. Mild reducing agents are required to avoid reduction of the conjugated diene system.

Common methods for azide reduction include catalytic hydrogenation (e.g., H₂, Pd/C) or the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis). In the context of vinyl azides, transition metal-catalyzed reactions can also lead to reduction. For instance, certain low-valent transition metal species can react with the vinyl azide to form iminyl metal species after the extrusion of N₂. nih.gov Protonation or hydrolysis of these intermediates can lead to the corresponding enamine or imine, which exists in equilibrium. The desired product, Ethyl 2-amino-5-phenylpenta-2,4-dienoate, is the enamine tautomer. Careful selection of reaction conditions would be necessary to favor the formation and isolation of this amino dienyl ester over the corresponding keto ester.

Thermolytic and Photochemical Nitrogen Extrusion Reactions

A defining characteristic of vinyl azides is their tendency to extrude molecular nitrogen (N₂) upon heating (thermolysis) or irradiation with light (photolysis), generating highly reactive intermediates. nih.govrsc.org This reaction provides a powerful route to various nitrogen-containing heterocyclic structures.

The initial intermediate formed upon N₂ loss is a high-energy vinyl nitrene. rsc.org This species typically undergoes rapid intramolecular cyclization to form a strained three-membered ring known as a 2H-azirine. nih.govrsc.org The 2H-azirine is often not isolated but serves as a key intermediate for subsequent rearrangements and cyclizations. nih.gov

For this compound, the 2H-azirine intermediate could undergo several transformations:

Intramolecular Cyclization: The presence of the phenyl group at the 5-position allows for a potential intramolecular cyclization pathway, which is a common reaction for β-aryl vinyl azides, leading to the formation of indole (B1671886) or pyrrole (B145914) derivatives. nih.govrsc.org

Rearrangement to Ketenimines: In some cases, the intermediate can rearrange to form a ketenimine. rsc.org

Isoxazole Formation: Thermolysis of vinyl azides bearing a β-ester group can lead to the formation of isoxazoles through the 2H-azirine intermediate. nih.gov

Recent advancements have shown that these nitrogen extrusion reactions can be initiated by visible light in the presence of a photocatalyst, allowing the transformations to occur under much milder conditions than traditional thermolysis. nih.govrsc.org

Table 2: Products from Thermolysis/Photolysis of Representative Vinyl Azides This table shows examples of products formed from the nitrogen extrusion of vinyl azides with structural similarities to the title compound.

Vinyl Azide SubstrateConditionsKey IntermediateFinal Product(s)Yield (%)Ref
α-Phenyl vinyl azideVapor phase pyrolysisVinyl nitrene / 2H-Azirine2-Phenylazirine65 nih.gov
β-Aryl vinyl azideFlow thermolysis in toluene2H-AzirineIndole derivative- nih.gov
β-Ester substituted vinyl azideThermolysis2H-AzirineIsoxazole derivative- nih.gov
Dienyl azideVisible light, Ru(dtbbpy)₃²⁺Triplet nitrene / 2H-AzirinePyrrole derivative- nih.gov

Reactivity of the Conjugated Penta-2,4-dienoate (B1249696) System

The extended conjugation in the penta-2,4-dienoate system, activated by the terminal ester group, renders the molecule susceptible to various addition and cyclization reactions.

Conjugate Addition Reactions

The electron-withdrawing nature of the ethyl ester group polarizes the conjugated system, creating electrophilic centers at the β- and δ-positions, making them susceptible to attack by nucleophiles.

Nucleophiles can add to the α,β-unsaturated ester moiety in a Michael-type or 1,4-conjugate addition. Softer nucleophiles, such as enamines, organocuprates, and thiols, are expected to preferentially attack the β-position. The resulting enolate can then be protonated to give the β-substituted product.

However, in a dienoate system, 1,6-conjugate addition is also a possibility, where the nucleophile attacks the δ-carbon. The regioselectivity of the nucleophilic attack (1,4- vs. 1,6-addition) is dependent on the nature of the nucleophile, the reaction conditions, and the steric and electronic properties of the substrate.

Table 2: Regioselectivity in Nucleophilic Additions to Dienoates

Nucleophile TypePredominant Addition ModeProduct Type
Soft Nucleophiles (e.g., R₂CuLi)1,6-additionδ-Substituted α,β-unsaturated ester
Harder Nucleophiles (e.g., RLi)1,2- or 1,4-additionVaries (direct carbonyl addition or β-substitution)
Bulky NucleophilesMay favor less sterically hindered positionsVaries

If a nucleophilic center is present within the molecule, an intramolecular conjugate addition can occur. For this compound, while the azide itself is not typically nucleophilic, its transformation products could be. For example, if the azide is reduced to an amine, this internal nucleophile could cyclize onto the dienoate system. The regioselectivity of such a cyclization would depend on the length of the tether and the relative stability of the resulting ring systems.

Electrocyclization Reactions of the Diene Moiety (e.g., 6π-Electrocyclizations)

The 1,3-diene component of the penta-2,4-dienoate system can participate in pericyclic reactions, most notably electrocyclizations. For a 6π-electrocyclization to occur, the molecule would need to adopt a conformation that allows for the appropriate orbital overlap. In the case of this compound, the diene system is part of a 1,3,5-hexatriene-like system (considering the C=N bond of a potential imine intermediate derived from the azide).

If the azide were to rearrange to an imine or participate in a reaction that extends the conjugated system, a 6π-electrocyclization could be envisioned. For example, a reaction cascade could lead to an azatriene intermediate, which could then undergo a thermally or photochemically induced 6π-electrocyclization to form a six-membered nitrogen-containing ring. acs.org The stereochemical outcome of such a reaction would be governed by the Woodward-Hoffmann rules, with thermal reactions proceeding in a disrotatory manner and photochemical reactions in a conrotatory manner for a 6π system.

The feasibility of such a reaction is highly dependent on the ability of the molecule to adopt the necessary s-cis conformations around the single bonds within the conjugated system. Steric hindrance from the substituents could influence the conformational equilibrium and thus the propensity for electrocyclization.

Heck-type Coupling Reactions (related to ethyl 5-phenylpenta-2,4-dienoate)

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming process, is a cornerstone of modern organic synthesis. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst. wikipedia.org While specific studies on Heck-type coupling reactions involving ethyl 5-phenylpenta-2,4-dienoate are not extensively documented, its conjugated diene structure suggests it can act as a competent coupling partner.

In a hypothetical Heck-type reaction, ethyl 5-phenylpenta-2,4-dienoate could react with an aryl or vinyl halide. The reaction would likely proceed via the well-established Pd(0)/Pd(II) catalytic cycle. wikipedia.org The regioselectivity of the coupling would be an important consideration, with substitution potentially occurring at various positions on the diene. The specific outcome would be influenced by factors such as the choice of catalyst, ligands, base, and solvent.

A variety of palladium sources can be utilized for the Heck reaction, including palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0). wikipedia.org Phosphine (B1218219) ligands are often employed to stabilize the palladium catalyst and modulate its reactivity. The choice of base, such as triethylamine (B128534) or potassium carbonate, is crucial for neutralizing the hydrogen halide produced during the reaction. wikipedia.org

Below is a table summarizing typical conditions for Heck-type coupling reactions that could be applicable to ethyl 5-phenylpenta-2,4-dienoate.

Table 1: Representative Conditions for Heck-type Coupling Reactions

Parameter Examples
Palladium Catalyst Pd(OAc)₂, PdCl₂, (PPh₃)₄Pd
Ligand PPh₃, P(o-tol)₃, BINAP
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, NMP, CH₃CN
Temperature 80-140 °C

Gold-Catalyzed Transformations (related to ethyl 5-phenylpenta-2,4-dienoate)

Homogeneous gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules. escholarship.orgmdpi.com Gold catalysts, typically in the +1 or +3 oxidation state, are highly effective in activating π-systems such as alkenes, alkynes, and allenes towards nucleophilic attack. escholarship.orgmdpi.comawuahlab.com While specific gold-catalyzed transformations of ethyl 5-phenylpenta-2,4-dienoate are not widely reported, its diene functionality represents a potential site for various gold-mediated reactions.

Gold(I) complexes, often stabilized by phosphine or N-heterocyclic carbene ligands, are particularly common in catalysis. escholarship.org These catalysts can facilitate a range of transformations, including cycloisomerizations, cycloadditions, and hydrofunctionalizations. escholarship.orgresearchgate.net In the context of ethyl 5-phenylpenta-2,4-dienoate, a gold catalyst could potentially activate one of the double bonds, rendering it susceptible to intramolecular or intermolecular nucleophilic attack.

For instance, an intramolecular reaction could be envisioned if a suitable nucleophile is present elsewhere in the molecule. Alternatively, intermolecular reactions with external nucleophiles could lead to the formation of new carbon-carbon or carbon-heteroatom bonds. The regioselectivity of such transformations would be a key aspect to control, and it would likely be influenced by the electronic and steric properties of the substrate and the nature of the gold catalyst.

The table below outlines typical components of a gold-catalyzed reaction system that could be applied to ethyl 5-phenylpenta-2,4-dienoate.

Table 2: Typical Components for Gold-Catalyzed Transformations

Component Examples
Gold(I) Pre-catalyst AuCl(PPh₃), AuCl(SMe₂), IPrAuCl
Co-catalyst/Activator AgOTf, AgSbF₆, NaBArF
Solvent Dichloromethane, Toluene, Acetonitrile
Temperature Room Temperature to 80 °C

Interplay and Synergistic Reactivity between Azido and Dienyl Ester Functionalities

The presence of both an azido group and a conjugated dienyl ester system in this compound suggests the potential for unique and synergistic reactivity. The azido group is a versatile functional group known for its participation in a variety of transformations, including cycloadditions, reductions, and rearrangements. d-nb.info The dienyl ester, on the other hand, is an electron-deficient π-system that can participate in various pericyclic reactions and additions.

The interplay between these two functionalities could manifest in several ways. The electron-withdrawing nature of the azido group at the 2-position would significantly influence the electronic properties of the diene system, likely affecting its reactivity in cycloaddition reactions such as the Diels-Alder reaction. This electronic perturbation could alter the regioselectivity and stereoselectivity of such transformations compared to an unsubstituted diene.

Furthermore, the proximity of the azido and dienyl ester groups could facilitate intramolecular reactions. For example, under thermal or photochemical conditions, the azide could release dinitrogen to form a reactive nitrene intermediate. This nitrene could then potentially undergo intramolecular cyclization with one of the double bonds of the diene system to form novel heterocyclic structures.

Another possibility is the participation of the azido group in intramolecular [3+2] cycloadditions with one of the double bonds of the diene, which would lead to the formation of fused ring systems. The specific reaction pathway that is favored would depend on the reaction conditions employed.

Comprehensive Studies of Reaction Mechanisms and Kinetics

In the case of Heck-type reactions, the mechanism is generally accepted to proceed through a catalytic cycle involving the following key steps:

Oxidative addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide to form a Pd(II) intermediate.

Migratory insertion: The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the Pd-carbon bond.

β-hydride elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond and forming a palladium-hydride species.

Reductive elimination: The palladium-hydride species undergoes reductive elimination to regenerate the Pd(0) catalyst and release the hydrogen halide.

For gold-catalyzed transformations, the mechanism typically involves the coordination of the gold catalyst to the π-system of the diene. This coordination polarizes the double bond, making it more susceptible to nucleophilic attack. The subsequent steps would depend on the specific reaction but generally involve the formation of a new bond and the regeneration of the gold catalyst.

The kinetics of these reactions would be influenced by various factors, including the concentration of the reactants and catalyst, the temperature, and the solvent. For instance, in a Heck reaction, the rate-determining step can vary depending on the specific substrates and conditions but is often the oxidative addition or the migratory insertion step.

Table 3: Mechanistic Steps in Potential Transformations

Applications in Advanced Organic Synthesis and Materials Science

Construction of Nitrogen-Containing Heterocyclic Compounds

The versatile reactivity of organic azides makes them valuable precursors in the synthesis of a wide array of nitrogen-containing heterocycles. However, the specific utility of Ethyl 2-azido-5-phenylpenta-2,4-dienoate in these transformations is not documented in available literature.

Synthesis of Triazoles via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction involves the coupling of a terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. While this methodology is broadly applicable, no studies have been found that specifically employ this compound as the azide component in such reactions.

Table 1: General Reaction Scheme for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reactant 1Reactant 2CatalystProduct
Organic Azide (R-N₃)Terminal Alkyne (R'-C≡CH)Copper(I) source (e.g., CuSO₄/sodium ascorbate)1,4-disubstituted 1,2,3-Triazole

This table represents a generalized reaction. No specific data for this compound is available.

Formation of Pyrazoles and Related Azoles

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. While vinyl azides can undergo various cyclization reactions, there is no published research detailing the transformation of this compound into pyrazole (B372694) or other azole structures.

Access to Dihydropyridines and Piperidine (B6355638) Scaffolds

The synthesis of dihydropyridines, famously exemplified by the Hantzsch synthesis, and piperidines typically involves multicomponent reactions or cyclization of functionalized linear precursors. The potential of this compound to serve as a building block for these six-membered heterocyclic systems has not been explored in the scientific literature.

Development of Novel N-Fused Ring Systems

The intramolecular cyclization of suitably functionalized azides is a known strategy for constructing N-fused heterocyclic systems. However, there are no documented instances of this compound being utilized in the development of such complex ring structures.

Role as a Versatile Building Block for Complex Molecules

The conjugated diene and ester functionalities within the structure of this compound suggest its potential as a versatile building block in organic synthesis. Nevertheless, its application in the synthesis of complex molecules, including natural products, remains undocumented.

Precursor for Polyenones (e.g., Lignarenone B)

Polyenones are a class of natural products characterized by extended conjugated systems. While the carbon skeleton of this compound bears some resemblance to fragments of certain polyenones, there is no evidence in the literature to suggest its use as a precursor in the synthesis of Lignarenone B or any related compounds. The transformation of the azido (B1232118) group into a functionality suitable for the construction of such natural products has not been reported.

Synthesis of Selenoesters and Other Functionalized Dienyl Derivatives

The presence of the azide group at the 2-position of the diene system in this compound opens up avenues for the introduction of various functional groups, including selenium-containing moieties. While direct conversion of vinyl azides to selenoesters is a developing area of research, related transformations provide a basis for the potential synthetic utility of this compound in accessing novel selenoesters and other functionalized derivatives.

One plausible approach involves the reaction of this compound with a selenium-based nucleophile, which could lead to the formation of a selenium-containing intermediate. Subsequent transformations could then yield the desired selenoester. For instance, the reaction of vinyl azides with selenium reagents has been explored for the synthesis of α-selenomethylketones, suggesting the feasibility of similar reactions with dienyl azides.

Furthermore, the dienyl azide can undergo various reactions to introduce other functionalities. For example, transition metal-catalyzed reactions of dienyl azides are known to produce highly substituted pyrroles, demonstrating the versatility of this class of compounds in heterocyclic synthesis. mdpi.comnih.gov The conjugated diene system itself is amenable to a range of transformations, such as Diels-Alder reactions, which can be employed to construct complex cyclic systems.

The following table summarizes hypothetical reaction outcomes for the functionalization of this compound, based on the known reactivity of related vinyl azides.

Reagent/CatalystProduct TypePotential Functionalization
PhSeNaSelenide IntermediateIntroduction of a Phenylselenyl Group
H2SeSelenoamide IntermediateFormation of a Primary Selenoamide
Rh2(OAc)4Pyrrole (B145914)Annulation to form a substituted pyrrole
MaleimideDiels-Alder Adduct[4+2] Cycloaddition

Contributions to Diversification in Organic Synthesis Libraries

The concept of diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. cam.ac.ukresearchgate.net this compound is an ideal scaffold for DOS due to its multiple reactive sites, which allow for the systematic introduction of diversity.

The azide functionality is particularly valuable in this context as it can participate in highly efficient and selective "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). scripps.edunih.gov This reaction can be used to append a wide variety of molecular fragments to the diene scaffold, rapidly generating a library of compounds with diverse substituents.

Moreover, the dienyl system can be functionalized in various ways, and the ester group can be hydrolyzed or converted to other functional groups, further expanding the structural diversity of the resulting library. The combination of these transformations allows for a multidimensional approach to library synthesis, where diversity is introduced at multiple points of the molecular scaffold. cam.ac.uk

A hypothetical DOS strategy starting from this compound is outlined below:

StepReactionPurpose
1CuAAC with a library of terminal alkynesIntroduce appendage diversity at the azide position
2Diels-Alder reaction with a library of dienophilesIntroduce scaffold diversity
3Ester hydrolysis and amide coupling with a library of aminesIntroduce further appendage diversity

This strategy would result in a library of compounds with significant structural and functional diversity, highlighting the potential of this compound as a key building block in modern combinatorial chemistry. youtube.comyoutube.com

Spectroscopic and Structural Characterization of Ethyl 2 Azido 5 Phenylpenta 2,4 Dienoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For Ethyl 2-azido-5-phenylpenta-2,4-dienoate, both ¹H and ¹³C NMR would provide crucial information about its proton and carbon environments, as well as its stereochemistry.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group, the diene backbone, and the phenyl ring. The chemical shifts and coupling constants of the vinyl protons would be particularly important for determining the stereochemistry (E/Z configuration) of the double bonds.

Based on related phenylpentadienoate structures, the following proton environments can be predicted:

Ethyl Group: A quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃).

Diene Backbone: A series of doublets and doublet of doublets for the vinyl protons. The coupling constants between these protons would be indicative of their cis or trans relationship.

Phenyl Group: A set of multiplets in the aromatic region of the spectrum.

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Ethyl -CH₃ ~1.3 Triplet ~7.1
Ethyl -CH₂- ~4.2 Quartet ~7.1
Vinylic Protons 5.8 - 7.5 Doublet, Doublet of Doublets 10-16 (trans), 6-12 (cis)

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts would be influenced by the electronic effects of the azido (B1232118), ester, and phenyl groups.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
Ethyl -CH₃ ~14
Ethyl -CH₂- ~60
Vinylic Carbons 115 - 145
Carbonyl Carbon (Ester) ~165
Phenyl Carbons 125 - 138

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations (Azido, Ester, Diene)

IR spectroscopy is a valuable tool for identifying the presence of specific functional groups in a molecule. For this compound, the key characteristic vibrations would be those of the azido, ester, and diene moieties.

Azido Group (N₃): A strong and sharp absorption band is expected in the region of 2100-2160 cm⁻¹. This is a highly characteristic peak for the azide (B81097) functional group.

Ester Group (C=O): A strong absorption band around 1710-1730 cm⁻¹ is anticipated for the carbonyl stretch of the conjugated ester.

Diene Group (C=C): One or two absorption bands in the region of 1600-1650 cm⁻¹ would indicate the carbon-carbon double bond stretches of the diene system.

Predicted IR Absorption Bands

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Azido (N₃) 2100 - 2160 Strong, Sharp
Ester (C=O) 1710 - 1730 Strong

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is essential for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio. For this compound (C₁₃H₁₃N₃O₂), the expected exact mass would be calculated and compared to the experimentally determined value.

Predicted HRMS Data

Molecular Formula Calculated Exact Mass

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While no experimental crystal structure is available for this compound, we can infer potential structural features from related compounds.

The penta-2,4-dienoate (B1249696) backbone is a conjugated system that generally favors a planar conformation to maximize p-orbital overlap. However, steric interactions between substituents can lead to deviations from planarity. In the solid state, crystal packing forces also play a significant role in determining the final conformation. For this compound, the conformation would be a balance between the electronic stabilization of a planar diene system and the steric hindrance introduced by the azido, ethyl ester, and phenyl groups. Studies on similar phenylpenta-2,4-dienoate derivatives have shown that the diene system is often nearly planar. researchgate.netresearchgate.net

Dihedral Angles and Planarity of the Conjugated Dienyl System

A thorough review of available scientific literature and structural databases did not yield specific experimental data on the dihedral angles and the planarity of the conjugated dienyl system for the compound this compound. Consequently, a detailed analysis and presentation of research findings, including data tables on its specific structural parameters, cannot be provided at this time.

The planarity of a conjugated system, such as the dienyl portion of this molecule, is a critical factor in determining its electronic properties. In an ideal planar conformation, the p-orbitals of the atoms involved in the double bonds can overlap effectively, leading to delocalization of π-electrons across the system. However, steric hindrance between substituents and electronic repulsions can lead to deviations from planarity. These deviations are quantified by dihedral angles, which describe the angle between two intersecting planes.

For this compound, the key dihedral angles would be those defining the conformation of the C=C-C=C backbone. The substituents, namely the azido group (-N₃), the ethyl ester group (-COOEt), and the phenyl group (-C₆H₅), would significantly influence these angles. The size and electronic nature of the azido group, in particular, would play a crucial role in the molecule's preferred conformation.

Without experimental data from techniques such as X-ray crystallography or computational chemistry studies specifically for this compound, any discussion on its dihedral angles and the degree of planarity of its conjugated system would be purely speculative. Further research, including the synthesis and structural characterization of this compound, is required to provide the specific data requested.

Computational and Theoretical Studies on Ethyl 2 Azido 5 Phenylpenta 2,4 Dienoate Reactivity and Structure

Frontier Molecular Orbital (FMO) Theory Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity and selectivity of chemical reactions, particularly pericyclic reactions such as the 1,3-dipolar cycloadditions that vinyl azides like Ethyl 2-azido-5-phenylpenta-2,4-dienoate are expected to undergo.

HOMO-LUMO Energy Gaps and Orbital Interactions in Cycloadditions

The reactivity in cycloaddition reactions is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. A smaller energy gap between the HOMO of the 1,3-dipole (the azide) and the LUMO of the dipolarophile (the reaction partner), or vice versa, leads to a stronger interaction and a lower activation barrier for the reaction.

For this compound, the extended conjugation of the phenylpenta-2,4-dienoate system is expected to influence the energies of its frontier orbitals significantly. Computational calculations would be necessary to determine the precise energy levels of the HOMO and LUMO. Such a study would involve geometric optimization of the molecule followed by a single-point energy calculation using an appropriate level of theory (e.g., DFT with a suitable basis set).

Hypothetical FMO Energy Data for Cycloaddition Analysis

Reactant HOMO Energy (eV) LUMO Energy (eV)
This compound Data not available Data not available
Dipolarophile (e.g., Ethylene) -10.51 1.19
Dipolarophile (e.g., Maleic Anhydride) -11.85 -1.53

Note: The data in this table is hypothetical and serves to illustrate the type of information required for FMO analysis. Actual values would need to be determined through quantum chemical calculations.

Prediction of Regioselectivity in 1,3-Dipolar Cycloadditions

FMO theory is also instrumental in predicting the regioselectivity of 1,3-dipolar cycloadditions. The preferred regioisomer is the one that results from the orientation that maximizes the interaction between the frontier orbitals. This is determined by the relative sizes of the atomic orbital coefficients on the interacting atoms in the HOMO and LUMO. The larger coefficients on the terminal atoms of the azide (B81097) and the dipolarophile will preferentially overlap.

A computational analysis would provide the magnitudes of the p-orbital coefficients for the atoms involved in the azido (B1232118) group and the double or triple bond of a potential dipolarophile. This would allow for a prediction of whether the reaction would favor the formation of one regioisomer over another.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions in detail.

Elucidation of Transition State Structures and Energy Barriers

DFT calculations can be used to locate the transition state structures for the cycloaddition reactions of this compound. By determining the geometry of the transition state and its energy relative to the reactants, the activation energy (energy barrier) for the reaction can be calculated. A lower activation energy indicates a faster reaction. These calculations would provide invaluable insights into the feasibility and kinetics of potential cycloaddition reactions.

Hypothetical Activation Energy Data for a 1,3-Dipolar Cycloaddition

Reaction Pathway Transition State Energy (kcal/mol) Activation Energy (kcal/mol)
Formation of Regioisomer A Data not available Data not available
Formation of Regioisomer B Data not available Data not available

Note: This table illustrates the kind of data that would be generated from DFT calculations of reaction mechanisms.

Understanding Stereochemical Preferences in Cyclizations and Additions

In addition to regioselectivity, DFT calculations can elucidate the stereochemical outcome of reactions. By comparing the activation energies of transition states leading to different stereoisomers (e.g., endo vs. exo in a Diels-Alder type reaction, or different diastereomers in reactions with chiral substrates), the preferred stereochemical pathway can be predicted. For this compound, this would be crucial in understanding how its geometry influences the stereochemistry of the products formed in cycloaddition reactions.

Electronic Structure Characterization and Reactivity Indices

Computational methods provide a wealth of information about the electronic structure of a molecule, which is directly related to its reactivity.

For this compound, a detailed analysis of its electronic structure would involve calculating various reactivity indices. These indices, derived from conceptual DFT, can quantify the electrophilic and nucleophilic character of the molecule and its constituent atoms.

Key reactivity indices would include:

Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic character.

Fukui Functions (f(r)): Indicate the most electrophilic and nucleophilic sites within the molecule, thereby predicting sites of attack.

Hypothetical Reactivity Indices for this compound

Index Value
Chemical Potential (μ) Data not available
Hardness (η) Data not available
Electrophilicity Index (ω) Data not available

Note: The values in this table are placeholders for data that would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscapes and dynamic behavior of molecules. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, its structural motifs allow for a detailed, theoretical examination of its likely dynamic properties based on computational studies of related compounds. Such an analysis is crucial for understanding its reactivity, intermolecular interactions, and spectroscopic characteristics.

Computational studies on analogous vinyl azides have shown that the energy barrier for rotation around the C-N bond of the azide group is relatively low. rsc.org This suggests that the azido group in this compound likely exists in a dynamic equilibrium between s-cis and s-trans conformations relative to the adjacent double bond. rsc.org In the s-cis conformation, the terminal nitrogen atoms of the azide are oriented towards the main carbon chain, whereas in the s-trans conformation, they point away. Electronic structure calculations on simple vinyl azides indicate that these two conformers have very similar energetic stabilities, allowing for rapid interconversion at ambient temperatures. rsc.org

The conjugated diene system is expected to favor a planar conformation to maximize π-orbital overlap, which is a common feature in such systems. However, steric interactions between the substituents—the azido group, the ethyl ester, and the phenyl ring—can induce deviations from perfect planarity. MD simulations would be instrumental in quantifying these deviations and understanding their impact on the electronic properties of the molecule.

The rotation of the phenyl group relative to the diene chain is another significant conformational variable. The degree of this rotation influences the extent of conjugation between the phenyl ring and the pentadienoate system. A more coplanar arrangement would enhance conjugation, but may be sterically hindered.

Similarly, the ethyl ester group possesses rotational freedom around the C-O single bond, leading to different orientations of the ethyl chain relative to the rest of the molecule. These orientations can influence the molecule's crystal packing and its interactions with solvents.

A hypothetical molecular dynamics simulation would involve placing the molecule in a simulated environment (e.g., a solvent box or in a vacuum) and calculating the forces between atoms over time using a chosen force field. The resulting trajectory would provide a detailed picture of the molecule's movements, from bond vibrations and angle bendings to the slower, large-scale conformational changes.

Analysis of such a trajectory would allow for the construction of a Ramachandran-like plot for key dihedral angles, revealing the most populated (lowest energy) conformational states. It would also enable the calculation of thermodynamic properties such as the relative Gibbs free energies of different conformers.

The following interactive table summarizes the key dihedral angles that would be of primary interest in a molecular dynamics study of this compound and their expected influence on the molecule's conformation.

Dihedral AngleDescriptionExpected Behavior
C1-C2-N3-N4Defines the orientation of the azido group relative to the diene backbone.Likely exists in a dynamic equilibrium between s-cis and s-trans conformers with a low interconversion barrier.
C4-C5-C6-C7Describes the rotation of the phenyl group relative to the diene chain.A balance between steric hindrance and the drive for extended conjugation will determine the preferred angle.
C1-O8-C9-C10Pertains to the conformation of the ethyl ester group.Multiple low-energy conformations are expected due to the flexibility of the ethyl chain.
C2-C3-C4-C5Reflects the planarity of the conjugated diene system.Expected to be close to planar, with minor deviations due to steric strain from substituents.

Conclusion and Future Research Directions in Ethyl 2 Azido 5 Phenylpenta 2,4 Dienoate Chemistry

Emerging Synthetic Strategies and Methodologies for Enhanced Efficiency

While the synthesis of Ethyl 2-azido-5-phenylpenta-2,4-dienoate has not been explicitly detailed in the literature, its construction can be envisioned through the strategic combination of known synthetic transformations. Future research will likely focus on developing efficient, stereocontrolled, and scalable synthetic routes.

Hypothetical Synthetic Approaches:

A plausible synthetic strategy could involve a two-step process: the formation of the carbon skeleton followed by the introduction of the azide (B81097) functionality. For instance, a Horner-Wadsworth-Emmons reaction between a suitable phosphonate (B1237965) and cinnamaldehyde (B126680) could construct the ethyl 5-phenylpenta-2,4-dienoate backbone. Subsequent α-azidation of the ester would yield the target compound.

Alternatively, a convergent approach could be employed, where a key building block already containing the azido (B1232118) group is utilized. For example, the reaction of ethyl 2-azidoacetate with a suitable electrophile derived from cinnamaldehyde could be explored.

Methodologies for Enhanced Efficiency:

Future synthetic strategies are expected to leverage modern technologies to improve efficiency and safety.

Flow Chemistry: Continuous flow processes offer significant advantages for handling potentially energetic compounds like organic azides. rsc.orgacs.org By minimizing reaction volumes and enabling precise control over reaction parameters, flow chemistry can enhance the safety and reproducibility of the synthesis of this compound.

Catalytic Methods: The development of novel catalytic systems for the α-azidation of esters, potentially using earth-abundant metals, could provide more sustainable and cost-effective synthetic routes. researchgate.net

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations. Its application to the synthesis of α-azido esters or the manipulation of the conjugated diene system could lead to milder and more selective reaction conditions.

Synthetic Strategy Key Transformation Potential Advantages
Linear SynthesisHorner-Wadsworth-Emmons followed by α-azidationStepwise construction, potentially easier optimization
Convergent SynthesisReaction of pre-azidated building blocksPotentially shorter route, improved overall yield
Flow ChemistryContinuous process for azidationEnhanced safety, scalability, and reproducibility
Novel CatalysisEarth-abundant metal catalysts for azidationIncreased sustainability and cost-effectiveness

Unexplored Reactivity Pathways and Novel Functional Group Transformations

The unique combination of functional groups in this compound opens the door to a plethora of unexplored reactivity pathways. The interplay between the azide, the ester, and the conjugated diene system could lead to novel and synthetically valuable transformations.

Potential Reactivity of the Azido Group:

The azide functionality is known for its diverse reactivity.

Nitrene Formation: Thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate. This nitrene could undergo various intramolecular reactions, such as C-H insertion or cyclization with the diene system, to form complex nitrogen-containing heterocycles.

1,3-Dipolar Cycloadditions: The azide can participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkynes and alkenes, to furnish triazoles and triazolines, respectively. This "click chemistry" approach could be used to link the molecule to other substrates.

Staudinger Reaction and Aza-Wittig Reaction: Reaction with phosphines would initially form an iminophosphorane via the Staudinger reaction. This intermediate could then undergo an intramolecular aza-Wittig reaction with the ester carbonyl, potentially leading to the formation of a lactam.

Reactivity of the Conjugated Diene:

The conjugated diene system is a versatile platform for various transformations.

Diels-Alder Reactions: The diene can act as a diene in [4+2] cycloaddition reactions with a range of dienophiles, providing a powerful method for the construction of six-membered rings with high stereocontrol. The presence of the azido group could influence the stereochemical outcome of these reactions.

Electrophilic Addition: The diene can undergo electrophilic addition reactions, with the regioselectivity being influenced by the electronic effects of the azido-ester moiety.

Metal-Catalyzed Cross-Coupling Reactions: The vinyl positions of the diene could be functionalized through various metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Functional Group Potential Reaction Type Potential Product Class
AzideThermal/Photochemical DecompositionNitrogen Heterocycles
Azide1,3-Dipolar CycloadditionTriazoles, Triazolines
Azide/EsterIntramolecular Aza-WittigLactams
Conjugated DieneDiels-Alder CycloadditionSubstituted Cyclohexenes
Conjugated DieneElectrophilic AdditionFunctionalized Alkenes
Conjugated DieneCross-Coupling ReactionsSubstituted Dienes

Potential for Asymmetric Catalysis and Enantioselective Synthesis

The synthesis of chiral molecules is of paramount importance in modern organic chemistry, particularly for applications in medicinal chemistry and materials science. This compound presents several opportunities for the development of asymmetric catalytic methods to produce enantiomerically enriched products.

Enantioselective Synthesis of the Target Molecule:

The development of a catalytic, enantioselective synthesis of this compound itself would be a significant achievement. This could potentially be achieved through an asymmetric α-azidation of the corresponding ester using a chiral catalyst. Chiral phase-transfer catalysts and chiral metal complexes have shown promise in the enantioselective azidation of carbonyl compounds. nih.govrsc.org

Enantioselective Transformations of the Target Molecule:

Once synthesized, this compound could serve as a prochiral substrate for a variety of enantioselective transformations.

Asymmetric Diels-Alder Reactions: The use of chiral Lewis acid catalysts could promote the enantioselective [4+2] cycloaddition of the diene with various dienophiles, leading to the formation of chiral cyclohexene (B86901) derivatives with high optical purity.

Asymmetric Hydrogenation: The conjugated diene system could be a substrate for asymmetric hydrogenation, catalyzed by chiral transition metal complexes (e.g., Rhodium or Iridium), to produce chiral mono- or di-saturated products.

Asymmetric Conjugate Addition: The α,β-unsaturated ester moiety within the diene system could undergo asymmetric conjugate addition of various nucleophiles, catalyzed by chiral organocatalysts or metal complexes.

Asymmetric Approach Catalyst Type Potential Chiral Product
Enantioselective α-azidationChiral Phase-Transfer CatalystEnantiopure this compound
Asymmetric Diels-AlderChiral Lewis AcidChiral Cyclohexene Derivatives
Asymmetric HydrogenationChiral Rhodium/Iridium ComplexesChiral Saturated Esters
Asymmetric Conjugate AdditionChiral Organocatalyst/Metal ComplexChiral β-substituted Esters

Integration into Broader Interdisciplinary Research Fields Beyond Traditional Organic Synthesis

The unique structural features of this compound suggest its potential for application in a variety of interdisciplinary research fields, extending beyond the traditional boundaries of organic synthesis.

Medicinal Chemistry: The azide group can act as a bioorthogonal handle for "click chemistry" reactions, allowing the molecule to be attached to biomolecules for applications in drug delivery, imaging, and diagnostics. Furthermore, the potential for this compound to be a precursor to novel nitrogen heterocycles makes it an attractive starting point for the synthesis of new drug candidates.

Materials Science: The conjugated diene system imparts interesting photophysical properties to the molecule. This could be exploited in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The azide group could also be used for surface modification and functionalization of materials.

Chemical Biology: As a photoaffinity labeling reagent, the azido group can be used to probe protein-ligand interactions. Upon photolysis, the generated nitrene can form a covalent bond with nearby amino acid residues, allowing for the identification of binding partners. The extended conjugation of the diene system could be tuned to absorb light at specific wavelengths for such applications.

Polymer Chemistry: The diene functionality can participate in polymerization reactions, potentially leading to the formation of novel polymers with unique properties imparted by the azido-ester functionality. These polymers could find applications as functional coatings, resins, or drug-delivery vehicles.

The multifaceted nature of this compound makes it a compelling target for future research. The development of efficient synthetic routes, the exploration of its rich reactivity, the implementation of asymmetric catalytic transformations, and its integration into interdisciplinary research fields will undoubtedly lead to exciting discoveries and innovations in the years to come.

Q & A

Q. Methodological Focus

  • Hydrogen bond identification : Using SHELXPRO to measure donor-acceptor distances (e.g., C—H⋯O interactions with d(D⋯A) = 3.2–3.5 Å) .
  • Packing analysis : Mercury software to visualize π-π stacking (e.g., phenyl ring centroid distances ~3.8 Å) and inter-dimer interactions .
  • Thermal motion analysis : ORTEP-3 plots to assess anisotropic displacement parameters and disorder .

How do computational studies (e.g., DFT) complement experimental data in understanding the electronic structure and reactivity of this compound?

Advanced Research Question
DFT studies provide insights into:

  • Frontier molecular orbitals : Predicting sites of electrophilic/nucleophilic attack (e.g., LUMO localization on the azide group) .
  • Reaction pathways : Transition state modeling for cycloadditions (e.g., activation energies for [3+2] vs. [4+2] pathways) .
  • Charge distribution : Natural Bond Orbital (NBO) analysis to quantify resonance stabilization in the dienoate system .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.